N-(4-{[(4-tert-butylphenyl)carbonyl]amino}phenyl)thiophene-2-carboxamide
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Overview
Description
N-(4-{[(4-tert-butylphenyl)carbonyl]amino}phenyl)thiophene-2-carboxamide is an organic compound that features a thiophene ring, a carboxamide group, and a tert-butylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(4-tert-butylphenyl)carbonyl]amino}phenyl)thiophene-2-carboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the tert-butylphenylcarbonyl chloride: This can be achieved by reacting 4-tert-butylphenol with thionyl chloride.
Amidation Reaction: The resulting tert-butylphenylcarbonyl chloride is then reacted with 4-aminophenylthiophene-2-carboxamide in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(4-tert-butylphenyl)carbonyl]amino}phenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly used.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Scientific Research Applications
N-(4-{[(4-tert-butylphenyl)carbonyl]amino}phenyl)thiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of N-(4-{[(4-tert-butylphenyl)carbonyl]amino}phenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and anticancer activities.
4-tert-Butylphenol: Used in the production of epoxy resins and polycarbonate.
Uniqueness
N-(4-{[(4-tert-butylphenyl)carbonyl]amino}phenyl)thiophene-2-carboxamide is unique due to its combination of a thiophene ring and a tert-butylphenyl moiety, which imparts specific chemical and biological properties that are distinct from other similar compounds.
Properties
Molecular Formula |
C22H22N2O2S |
---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
N-[4-[(4-tert-butylbenzoyl)amino]phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C22H22N2O2S/c1-22(2,3)16-8-6-15(7-9-16)20(25)23-17-10-12-18(13-11-17)24-21(26)19-5-4-14-27-19/h4-14H,1-3H3,(H,23,25)(H,24,26) |
InChI Key |
QSTMJMVZBDHJPA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CS3 |
Origin of Product |
United States |
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